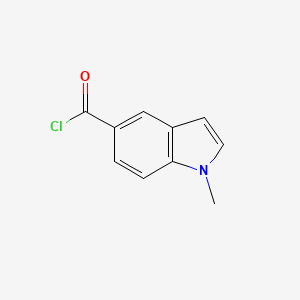

1-Methyl-1H-indole-5-carbonyl chloride

Description

1-Methyl-1H-indole-5-carbonyl chloride (CAS: 949899-71-2) is an acyl chloride derivative of the indole scaffold, with the molecular formula C₁₀H₈ClNO and a molecular weight of 193.63 g/mol . It is characterized by a methyl group at the 1-position and a reactive carbonyl chloride moiety at the 5-position of the indole ring. This compound is widely used in organic synthesis as an intermediate for introducing the indole carbonyl group into target molecules, such as amides, esters, or ketones. Its high reactivity stems from the electrophilic nature of the acyl chloride group, enabling nucleophilic substitution reactions under mild conditions .

Properties

IUPAC Name |

1-methylindole-5-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-12-5-4-7-6-8(10(11)13)2-3-9(7)12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEFVZDZPYGMCPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-indole-5-carbonyl chloride typically involves the chlorination of 1H-Indole-5-carboxylic acid, 1-methyl-. This reaction is usually carried out using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ as chlorinating agents under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale chlorination reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-indole-5-carbonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Reduction Reactions: The carbonyl chloride group can be reduced to an aldehyde or alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Common Reagents and Conditions:

Substitution Reactions: Typically carried out in the presence of a base such as triethylamine (TEA) or pyridine to neutralize the hydrochloric acid formed during the reaction.

Reduction Reactions: Conducted under anhydrous conditions to prevent the hydrolysis of the carbonyl chloride group.

Major Products:

Amides, Esters, and Thioesters: Formed from substitution reactions with nucleophiles.

Aldehydes and Alcohols: Formed from reduction reactions.

Scientific Research Applications

1-Methyl-1H-indole-5-carbonyl chloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Methyl-1H-indole-5-carbonyl chloride is primarily based on its ability to form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins, nucleic acids, and other biomolecules, leading to various biological effects . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Carbonyl Chlorides

2.1. Structural and Physicochemical Properties

The following table summarizes key parameters of 1-Methyl-1H-indole-5-carbonyl chloride and related compounds:

Key Observations:

- Electronic Effects: The 5-carbonyl chloride in this compound is less electrophilic than the 3-carbonyl chloride in 2-Chloro-1H-indole-3-carbonyl chloride. This is due to the electron-donating resonance effects of the indole nitrogen, which are more pronounced at the 3-position .

- In contrast, 5-(Benzyloxy)-1H-indole-2-carbonyl chloride exhibits significant steric hindrance from the benzyloxy group, which may slow nucleophilic attack at the carbonyl .

- Aromaticity vs. Saturation : 1-Methylindoline-5-carbonyl chloride, with a saturated indoline ring, lacks the conjugation and aromatic stability of indole derivatives. This reduces its reactivity in electrophilic substitution reactions .

2.3. Comparison with Non-Chlorinated Indole Derivatives

- 1-Methyl-1H-indole-5-carboxaldehyde (CAS: 90923-75-4): This aldehyde derivative (C₁₀H₉NO, MW: 159.18 g/mol) is less reactive than its acyl chloride counterpart. It is typically used in condensations (e.g., Knorr quinoline synthesis) rather than acylations .

- 7-Methoxy-1H-indole-3-carboxylic Acid (CAS: 128717-77-1): As a carboxylic acid (C₁₀H₉NO₃, MW: 191.18 g/mol), it requires activation (e.g., via DCC) for amide bond formation, making it less versatile than acyl chlorides in direct reactions .

Biological Activity

1-Methyl-1H-indole-5-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound, characterized by its ability to form covalent bonds with nucleophilic sites in biological molecules, has been explored for its potential applications in drug development, particularly in the synthesis of biologically active compounds.

The primary mechanism of action for this compound involves its reactivity as an acylating agent. The carbonyl chloride group can react with various nucleophiles, resulting in the formation of amides, esters, and other derivatives that exhibit biological activity. This reactivity allows for the modification of proteins and nucleic acids, influencing various biochemical pathways and cellular processes.

Anticancer Activity

Research has highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against several cancer cell lines. For instance, studies demonstrated that derivatives synthesized from this compound had significant inhibitory effects on MDA-MB453 and MCF-7 breast cancer cell lines, with IC50 values reflecting their potency .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound derivative | MDA-MB453 | 29.1 |

| This compound derivative | MCF-7 | 15.3 |

The structure-activity relationship (SAR) indicates that modifications to the indole ring can enhance anticancer efficacy, suggesting a promising avenue for further research in developing targeted therapies .

Antiviral Properties

In addition to anticancer activity, this compound has shown potential antiviral properties. Compounds derived from it have been investigated for their effectiveness against viruses such as Zika and dengue virus. The effectiveness is often measured through EC50 values, indicating the concentration required to achieve a half-maximal effect on viral replication.

| Virus | Compound | EC50 (µM) |

|---|---|---|

| Zika Virus | Derivative A | 2.4 |

| Dengue Virus | Derivative B | 1.4 |

Synthesis and Derivatives

The synthesis of this compound typically involves chlorination reactions using agents like thionyl chloride or oxalyl chloride under controlled conditions to prevent hydrolysis. This compound serves as an intermediate for synthesizing various indole derivatives that possess antimicrobial, anti-inflammatory, and anticancer activities .

Case Studies

Several case studies have demonstrated the biological activity of derivatives synthesized from this compound:

- Anticancer Efficacy : A recent study analyzed a series of indole derivatives derived from this compound against multiple cancer cell lines, revealing that certain modifications led to enhanced cytotoxicity and selectivity towards tumor cells compared to normal cells .

- Antiviral Activity : Another investigation focused on the antiviral properties of derivatives against Zika virus, where specific modifications resulted in lower EC50 values compared to existing antiviral agents, indicating a potential for developing new antiviral therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.